![molecular formula C16H26ClNO5S B5185194 4-{[5-(1-piperidinyl)pentyl]thio}phenol perchlorate (salt)](/img/structure/B5185194.png)
4-{[5-(1-piperidinyl)pentyl]thio}phenol perchlorate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of related compounds often involves intricate reactions that yield complex structures. For instance, the reaction of Cu(II) perchlorate with piperidine derivatives leads to paramagnetic complexes, highlighting the reactivity of perchlorate salts with nitrogen-containing heterocycles (Leovac et al., 1989). Similarly, the synthesis of halogenated piperidines as potential probes emphasizes the significance of halogenation and substitution patterns in influencing the properties and reactivity of such compounds (Waterhouse et al., 1997).
Molecular Structure Analysis X-ray diffraction and spectroscopic methods are crucial in determining the molecular structure of these compounds. The structure of 2-{[2-(Piperazin-4-ium-1-yl)ethyliminio]methyl}phenolate perchlorate, for instance, reveals a zwitterionic Schiff base linked by hydrogen bonds, showcasing the complexity of interactions within these molecules (Reisi et al., 2011).
Chemical Reactions and Properties Chemical reactions, such as nucleophilic aromatic substitution, play a role in the synthesis of related compounds, affecting their chemical properties. The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide via microwave-assisted methods demonstrates the applicability of modern synthetic techniques in creating complex structures efficiently (Williams et al., 2010).
Physical Properties Analysis The physical properties, such as solubility and crystalline structure, are influenced by the molecular arrangement and substituents. For example, the crystal structure and solubility of zinc phthalocyanines bearing piperidinyl substituents show how modifications to the molecular scaffold affect these properties (Muthukumar et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(5-piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS.ClHO4/c18-15-7-9-16(10-8-15)19-14-6-2-5-13-17-11-3-1-4-12-17;2-1(3,4)5/h7-10,18H,1-6,11-14H2;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMBVYKALHJBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CCCCCSC2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.